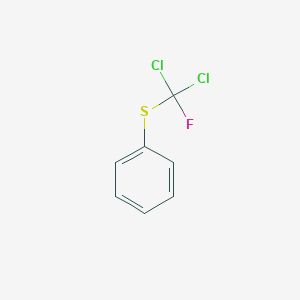
4-Benzyloxynaphthalene-1-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyloxynaphthalene-1-carboxaldehyde is an organic compound with the molecular formula C18H14O2 and a molecular weight of 262.31 g/mol It features a naphthalene ring system substituted with a benzyloxy group at the 4th position and a formyl group at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Benzyloxynaphthalene-1-carboxaldehyde can be synthesized through various methods. One common approach involves a Friedel-Crafts acylation reaction between naphthalene and 4-benzyloxybenzoyl chloride, followed by a Vilsmeier-Haack formylation to introduce the formyl group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) for the Friedel-Crafts acylation and a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) for the Vilsmeier-Haack formylation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The benzyloxy group can activate the aromatic ring towards electrophilic substitution reactions, allowing for further functionalization of the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Condensation: Aldol condensation reagents (e.g., base catalysts), Knoevenagel condensation reagents (e.g., amines)
Major Products:
Oxidation: 4-Benzyloxynaphthalene-1-carboxylic acid
Reduction: 4-Benzyloxynaphthalene-1-methanol
Condensation: Various carbon-carbon bonded products depending on the nucleophile used
Aplicaciones Científicas De Investigación
Organic Synthesis: It serves as a useful intermediate or building block in the synthesis of more complex organic molecules.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in the design of biologically active molecules or as a probe in biochemical assays.
Medicinal Chemistry: It may be explored for its potential therapeutic properties or as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 4-Benzyloxynaphthalene-1-carboxaldehyde largely depends on its chemical reactivity. The formyl group acts as a reactive electrophile, making the compound suitable for various condensation reactions. The benzyloxy group can activate the aromatic ring towards electrophilic substitution, facilitating further functionalization. These properties enable the compound to participate in a wide range of chemical transformations, making it a versatile tool in organic synthesis.
Comparación Con Compuestos Similares
4-Methoxynaphthalene-1-carboxaldehyde: Similar structure but with a methoxy group instead of a benzyloxy group.
4-Hydroxynaphthalene-1-carboxaldehyde: Similar structure but with a hydroxyl group instead of a benzyloxy group.
4-Benzyloxynaphthalene-2-carboxaldehyde: Similar structure but with the formyl group at the 2nd position instead of the 1st position.
Uniqueness: 4-Benzyloxynaphthalene-1-carboxaldehyde is unique due to the presence of both a benzyloxy group and a formyl group on the naphthalene ring. This combination of functional groups provides distinct reactivity patterns, making it a valuable compound for various synthetic applications.
Propiedades
IUPAC Name |
4-phenylmethoxynaphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-12-15-10-11-18(17-9-5-4-8-16(15)17)20-13-14-6-2-1-3-7-14/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVHJLATONZLDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C3=CC=CC=C32)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B6316455.png)
![2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione](/img/structure/B6316461.png)




![Methyl 2-(cyclopent-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6316500.png)





![Methyl-[3-(4,4,5,5,5-pentafluoropentylthio)-propyl]-amine](/img/structure/B6316529.png)

